5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorine, methoxy, and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core pyrido[3,2-f][1,4]oxazepine structure, followed by the introduction of the fluorine and methoxy groups. The final step involves the sulfonation to introduce the benzenesulfonamide moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxy-N-(2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide: This compound shares a similar core structure but differs in the specific arrangement of functional groups.
4-fluoro-2-methoxy-5-nitroaniline: Another related compound with a similar fluorine and methoxy substitution pattern.
Uniqueness
The uniqueness of 5-fluoro-2-methoxy-N-{5-oxo-2H,3H,4H-pyrido[3,2-f][1,4]oxazepin-7-yl}benzenesulfonamide lies in its specific combination of functional groups and the resulting chemical properties.
Properties
Molecular Formula |
C15H14FN3O5S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-N-(5-oxo-3,4-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14FN3O5S/c1-23-12-3-2-9(16)6-13(12)25(21,22)19-10-7-11-14(20)17-4-5-24-15(11)18-8-10/h2-3,6-8,19H,4-5H2,1H3,(H,17,20) |
InChI Key |
KHCUGFQNACXROB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(N=C2)OCCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.